3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene

描述

Molecular Architecture and Stereochemical Considerations

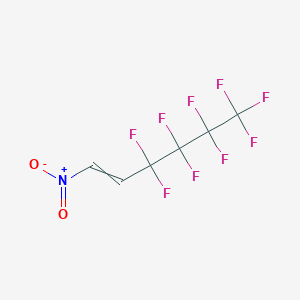

The molecular structure of this compound exhibits a distinctive architecture characterized by the systematic placement of nine fluorine atoms along a six-carbon chain terminated with a nitro group attached to an alkene functionality. The compound possesses the molecular formula C6H2F9NO2 with a molecular weight of 291.07 atomic mass units, featuring a perfluorinated segment that extends from carbon-3 through carbon-6 of the hexene backbone. The structural representation through Simplified Molecular Input Line Entry System notation reveals the compound as [O-]N+C=CC(F)(F)C(F)(F)C(F)(F)C(F)(F)F, illustrating the contiguous arrangement of trifluoromethyl and difluoromethylene units.

The stereochemical aspects of this molecule are particularly noteworthy due to the presence of the alkene functionality between carbon-1 and carbon-2, which introduces the possibility of geometric isomerism around the double bond. The trans configuration has been specifically identified in synthetic preparations, indicating a preferential formation or isolation of the E-isomer where the nitro group and the perfluorinated chain adopt opposite orientations across the double bond plane. This geometric arrangement significantly influences the molecular dipole moment and overall polarity distribution, creating distinct regions of electron density that affect both physical properties and chemical reactivity patterns.

The extensive fluorination pattern creates a highly electronegative environment that profoundly affects the electron distribution throughout the molecule. The cascade of fluorine substituents generates a strong electron-withdrawing effect that extends through the carbon chain, influencing the electronic properties of the terminal alkene and nitro functionalities. This electronic perturbation results in altered carbon-carbon bond lengths, modified hybridization states, and distinctive electrostatic potential surfaces that distinguish this compound from non-fluorinated analogs. The molecular geometry around each carbon center reflects the steric demands of fluorine atoms, leading to distorted tetrahedral arrangements and modified bond angles that contribute to the compound's unique three-dimensional structure.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive patterns that reflect its highly fluorinated nature and nitroalkene functionality. Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides particularly valuable structural information due to the high sensitivity of fluorine nuclei and their extensive coupling networks throughout the molecule. The nine fluorine atoms in the compound generate complex multipicity patterns arising from vicinal and geminal fluorine-fluorine couplings, with the trifluoromethyl group typically appearing as a characteristic triplet due to coupling with the adjacent difluoromethylene unit. The difluoromethylene carbons each contribute doublet patterns in the fluorine-19 spectrum, with chemical shift values reflecting their unique electronic environments within the perfluorinated chain.

Proton Nuclear Magnetic Resonance analysis of this compound focuses primarily on the alkene protons, as the extensive fluorination eliminates most other hydrogen-containing sites. The vinyl protons exhibit characteristic chemical shifts in the olefinic region, typically appearing between 6.0 and 7.5 parts per million, with specific values dependent on the electronic influence of the adjacent nitro group and perfluorinated substituent. The coupling patterns between the alkene protons provide information about the geometric configuration, with trans coupling constants typically ranging between 12 and 18 hertz, confirming the preferred E-configuration of the double bond.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the distinct chemical environments of the six carbon atoms, with the perfluorinated carbons appearing in characteristic regions reflecting their degree of fluorination. The trifluoromethyl carbon typically resonates around 120 parts per million, while the difluoromethylene carbons appear in the range of 110-130 parts per million, each showing complex splitting patterns due to carbon-fluorine coupling. The alkene carbons exhibit chemical shifts characteristic of electron-deficient olefins, with the carbon bearing the nitro group appearing significantly downfield due to the strong electron-withdrawing effect of the nitro functionality.

| Spectroscopic Technique | Key Observations | Diagnostic Features |

|---|---|---|

| Fluorine-19 Nuclear Magnetic Resonance | Complex multipicity patterns | Trifluoromethyl triplet, difluoromethylene doublets |

| Proton Nuclear Magnetic Resonance | Vinyl proton region (6.0-7.5 ppm) | Trans coupling constants (12-18 Hz) |

| Carbon-13 Nuclear Magnetic Resonance | Perfluorinated carbon signals | Chemical shifts 110-130 ppm for difluoromethylene |

| Infrared Spectroscopy | Nitro group stretching | Asymmetric (1560-1540 cm⁻¹), symmetric (1390-1370 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak at m/z 291 | Loss of fluorine atoms and nitro group |

Infrared spectroscopy provides diagnostic information about the functional groups present in the molecule, with the nitro group exhibiting characteristic asymmetric and symmetric stretching vibrations. The asymmetric nitro stretch typically appears in the range of 1560-1540 wavenumbers, while the symmetric stretch occurs around 1390-1370 wavenumbers, both showing strong intensity due to the high polarity of the nitrogen-oxygen bonds. The carbon-fluorine stretching vibrations contribute multiple bands in the fingerprint region below 1300 wavenumbers, creating a complex pattern that serves as a molecular fingerprint for the perfluorinated structure. The alkene carbon-carbon stretching appears as a moderate intensity band around 1650-1620 wavenumbers, with the exact position influenced by the electron-withdrawing substituents.

Mass spectrometry fragmentation patterns of this compound follow predictable pathways based on the stability of resulting fragment ions. The molecular ion peak appears at mass-to-charge ratio 291, corresponding to the intact molecule, though its intensity may be diminished due to the tendency of highly fluorinated compounds to undergo fragmentation. Common fragmentation pathways include the loss of fluorine atoms, trifluoromethyl radicals, and the nitro group, generating characteristic fragment ions that confirm the structural assignment. The base peak often corresponds to fluorinated alkyl fragments that retain sufficient stability through resonance or inductive effects.

Thermodynamic Stability and Reactivity Profile

The thermodynamic stability of this compound reflects the complex interplay between the stabilizing effects of fluorine substitution and the inherent reactivity of the nitroalkene functionality. The extensive fluorination contributes to enhanced thermal stability through the strength of carbon-fluorine bonds, which exhibit bond dissociation energies significantly higher than corresponding carbon-hydrogen bonds. This fluorine-induced stabilization extends throughout the molecular framework, creating resistance to thermal decomposition and oxidative degradation that characterizes many perfluorinated organic compounds. However, the presence of the electron-deficient alkene system introduces elements of reactivity that can override the stabilizing influence of fluorination under appropriate conditions.

The reactivity profile of this compound is dominated by its behavior as a potent Michael acceptor, where the combination of the electron-withdrawing nitro group and the perfluorinated substituent creates an extremely electrophilic alkene system. This enhanced electrophilicity facilitates nucleophilic addition reactions with a wide range of carbon, nitrogen, and sulfur nucleophiles, proceeding through conjugate addition mechanisms that result in functionalized products bearing both nitro and perfluorinated substituents. The reaction rates for these transformations typically exceed those of non-fluorinated analogs by several orders of magnitude, reflecting the profound activation effect of the fluorinated electron-withdrawing groups.

The compound demonstrates particular reactivity toward nitrogen-containing nucleophiles, including amines, enamines, and heterocyclic systems. These reactions proceed through initial nucleophilic attack at the carbon-carbon double bond, followed by proton transfer and stabilization of the resulting anion through the combined electron-withdrawing effects of the nitro and perfluorinated groups. The stereochemical outcome of these additions often favors formation of products with specific configurations determined by the steric and electronic demands of the approaching nucleophile and the geometric constraints imposed by the perfluorinated chain.

Thermal analysis reveals that the compound maintains structural integrity at elevated temperatures typical of synthetic transformations, with decomposition onset temperatures generally exceeding 200 degrees Celsius. This thermal stability enables the use of elevated reaction temperatures to accelerate synthetic transformations without concern for substrate decomposition. However, under strongly basic conditions or in the presence of nucleophilic species capable of inducing elimination reactions, the compound can undergo fragmentation processes that involve loss of the nitro group or fluorinated segments, leading to formation of simpler alkene systems or rearranged products.

Comparative Analysis with Related Polyfluorinated Nitroalkenes

The comparative analysis of this compound with related polyfluorinated nitroalkenes reveals distinctive patterns in structure-reactivity relationships that highlight the unique properties conferred by the specific fluorination pattern and chain length. When compared to shorter-chain analogs such as 3,3,3-trifluoro-1-nitropropene, the hexene derivative exhibits enhanced electrophilicity due to the extended perfluorinated segment, which provides additional electron-withdrawing capacity through inductive effects transmitted along the carbon chain. This enhanced reactivity manifests in accelerated reaction rates for nucleophilic addition processes and expanded substrate scope for synthetic applications.

The presence of nine fluorine atoms in the target compound contrasts markedly with partially fluorinated nitroalkenes that contain fewer fluorine substituents or non-contiguous fluorination patterns. Compounds bearing only gamma-fluorine substitution, such as γ-fluoro-α-nitroalkenes, demonstrate significantly reduced electrophilicity and altered regioselectivity patterns in nucleophilic addition reactions compared to the fully fluorinated analog. The systematic fluorination from carbon-3 through carbon-6 in the target compound creates a cumulative electronic effect that surpasses the activation provided by isolated fluorine substituents or shorter perfluorinated chains.

Stereochemical considerations also distinguish the hexene derivative from related compounds, particularly with respect to the geometric preferences around the nitroalkene double bond. The extensive fluorination provides additional steric bulk that can influence the preferred geometric configuration and the barrier to rotation around single bonds within the perfluorinated chain. These structural features affect both the ground-state conformational preferences and the transition state geometries for chemical transformations, leading to distinct selectivity patterns compared to less heavily fluorinated analogs.

| Compound Type | Fluorination Pattern | Relative Electrophilicity | Thermal Stability | Synthetic Utility |

|---|---|---|---|---|

| This compound | Continuous C3-C6 | Very High | High (>200°C) | Versatile Michael acceptor |

| 3,3,3-Trifluoro-1-nitropropene | Terminal trifluoromethyl | Moderate | Moderate | Limited scope |

| γ-Fluoro-α-nitroalkenes | Isolated gamma position | Low-Moderate | Variable | Specialized applications |

| Partially fluorinated nitroalkenes | Discontinuous pattern | Variable | Variable | Context-dependent |

The synthetic utility of this compound extends beyond that of simpler fluorinated nitroalkenes due to the combination of enhanced reactivity and the potential for introducing substantial fluorinated content into target molecules through single synthetic operations. This efficiency advantage becomes particularly pronounced in the synthesis of fluorinated pharmaceutical intermediates and agrochemical precursors, where the incorporation of multiple fluorine atoms can significantly impact biological activity and metabolic stability. The compound serves as a valuable building block for constructing complex fluorinated architectures that would require multiple synthetic steps if assembled from less fluorinated starting materials.

属性

IUPAC Name |

3,3,4,4,5,5,6,6,6-nonafluoro-1-nitrohex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F9NO2/c7-3(8,1-2-16(17)18)4(9,10)5(11,12)6(13,14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODFJDZXURKORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C[N+](=O)[O-])C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379713 | |

| Record name | 1-(Nitroethenyl)perfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-66-0 | |

| Record name | 1-(Nitroethenyl)perfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene typically involves the fluorination of hexene derivatives. One common method is the direct fluorination of 1-hexene using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas. The reaction is usually carried out in a fluorine-resistant reactor at low temperatures to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve efficient production.

化学反应分析

Types of Reactions

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of perfluorinated alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the nitro group is replaced by other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide or thiourea in polar solvents.

Major Products

Oxidation: Perfluorinated carboxylic acids.

Reduction: Perfluorinated alcohols.

Substitution: Perfluorinated amines or thiols.

科学研究应用

Synthesis and Use in Organic Chemistry

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene serves as a valuable intermediate in organic synthesis. Its unique fluorinated structure enhances reactivity and stability in chemical reactions. It is particularly useful in:

- Fluorination Reactions : The compound can be utilized to introduce fluorine atoms into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals due to the increased potency and metabolic stability that fluorination imparts .

- Nitro Group Transformations : The nitro group in this compound can undergo various transformations to yield amines or other functional groups that are important in medicinal chemistry .

Applications in Material Science

The unique properties of this compound make it suitable for use in material science:

- Fluorinated Polymers : This compound can be incorporated into polymer matrices to enhance chemical resistance and thermal stability. Fluorinated materials are often used in coatings that require high durability against harsh environments .

Environmental Applications

Given the increasing focus on environmental sustainability:

- Fluorinated Surfactants : The compound may be explored as a precursor for developing environmentally friendly surfactants that exhibit low surface tension and excellent wetting properties while being less harmful than traditional fluorinated compounds .

Case Study 1: Pharmaceutical Development

A study demonstrated the synthesis of fluorinated analogs of existing drugs using this compound as an intermediate. These analogs exhibited enhanced biological activity compared to their non-fluorinated counterparts due to improved lipophilicity and metabolic stability.

Case Study 2: Polymer Coatings

Research conducted on the incorporation of this compound into polymer coatings showed that films derived from it exhibited superior resistance to solvents and UV degradation compared to traditional coatings. This property makes it ideal for applications in aerospace and automotive industries where durability is paramount.

作用机制

The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the inhibition of enzyme activity or alteration of protein structures. The compound’s stability and resistance to metabolic degradation make it a valuable tool in biochemical studies.

相似化合物的比较

Non-Nitro Fluoroalkenes

- 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene (CAS: 19430-93-4): Molecular Formula: C₆H₃F₉ Boiling Point: 60°C Applications: Used in refrigeration systems (e.g., centrifugal compressors) and medical physics for phase-changing ultrasound activators .

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooct-1-ene (CAS: 25291-17-2):

Halogen-Substituted Derivatives

Thiol Derivatives

- 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol (CAS: 34451-25-7): Functional Group: -SH instead of -NO₂. Applications: Forms self-assembled monolayers (SAMs) on metals for anti-fouling coatings .

Physicochemical Properties Comparison

| Compound (CAS) | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | XLogP3 | Atmospheric Lifetime (Days) |

|---|---|---|---|---|---|

| 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene (306935-66-0) | 291.07 | N/A | N/A | 3.4 | Not reported |

| 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene (19430-93-4) | 246.08 | 60 | 1.41 | 3.1 | 9.0 |

| 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooct-1-ene (25291-17-2) | 396.09 | >100 | 1.62 | 4.2 | 9.0 |

| 3,3,4,4,5,5,6,6-Octafluoro-6-iodohex-1-ene (203929-12-8) | 353.98 | 135.4 | 1.916 | 4.5 | Not reported |

Research Findings and Gaps

- Synthesis: The nitro compound is synthesized via nitration of fluorinated precursors, though detailed protocols are proprietary . Non-nitro versions are prepared via radical fluorination or Grignard reactions .

- Applications in Medicine: Non-nitro derivatives are used in ultrasound contrast agents , while the nitro variant’s role in drug synthesis remains underexplored.

- Critical Knowledge Gaps: Long-term environmental fate of the nitro compound. Comparative toxicokinetics across fluorinated alkenes.

生物活性

3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene (CAS Number: 306935-66-0) is a fluorinated compound with significant potential in various biological applications. Its unique structure, characterized by a high degree of fluorination and a nitro group, suggests interesting interactions with biological systems. This article aims to summarize the current understanding of its biological activity based on available research.

- Molecular Formula : C6H2F9NO2

- Molar Mass : 291.07 g/mol

- Density : 1.588 g/cm³ (predicted)

- Boiling Point : 68 °C

- Risk Codes : Irritating to eyes, respiratory system and skin .

Biological Activity Overview

The biological activity of this compound is not extensively documented in the literature. However, its structural characteristics suggest several potential activities:

2. Antimicrobial Properties

Fluorinated compounds frequently demonstrate antimicrobial properties. The nitro group may also contribute to such activities by forming reactive intermediates that can disrupt microbial cellular functions .

3. Enzyme Inhibition

Compounds with similar functional groups have shown enzyme inhibitory activities in various studies. For instance, fluorinated compounds can inhibit urease and other enzymes critical for microbial survival .

Case Studies and Research Findings

Although specific case studies on this compound are scarce, related research provides insights into its potential biological activities:

Safety and Handling

Due to its irritating properties and potential health hazards associated with exposure (risk codes S26 and S36/37/39), appropriate safety measures should be taken when handling this compound. Protective clothing and eye/face protection are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。